molecular formula C17H23N3O2S B267502 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

Numéro de catalogue B267502
Poids moléculaire: 333.5 g/mol
Clé InChI: JLJKUGFVBMYTKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound is a highly selective inhibitor of the protein kinase BTK, which is involved in the regulation of B-cell receptor signaling.

Mécanisme D'action

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide selectively inhibits BTK, a protein kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide can block these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide have been studied extensively in preclinical models. The compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide as a research tool is its high selectivity for BTK. This allows researchers to study the specific role of BTK in cancer development and progression. However, one limitation of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide. One area of interest is the development of combination therapies that incorporate 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide with other cancer treatments, such as immune checkpoint inhibitors. Another potential direction is the investigation of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide in other types of cancer, beyond B-cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of action of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide and its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide involves several steps, including the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with 3-methylbutan-1-amine to form the corresponding thiourea intermediate. The intermediate is then subjected to a coupling reaction with 4-bromobutyric acid to produce the final product.

Applications De Recherche Scientifique

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide has been the subject of several scientific studies, primarily focused on its potential as a cancer treatment. Preclinical studies have shown that the compound can inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide in patients with various types of cancer.

Propriétés

Nom du produit

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

Formule moléculaire

C17H23N3O2S

Poids moléculaire

333.5 g/mol

Nom IUPAC

3-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C17H23N3O2S/c1-12(2)11-15(21)19-17(23)18-14-7-5-13(6-8-14)16(22)20-9-3-4-10-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21,23)

Clé InChI

JLJKUGFVBMYTKI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

SMILES canonique

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.